![molecular formula C14H22Cl2N2 B15243667 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B15243667.png)
3-Benzyl-3,7-diazabicyclo[3.3.1]nonane dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-3,7-diazabicyclo[331]nonane dihydrochloride is a bicyclic compound with a unique structure that includes a benzyl group and two nitrogen atomsIts molecular formula is C14H20N2·2HCl, and it has a molecular weight of 288.24 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane dihydrochloride typically involves the reaction of benzylamine with a suitable bicyclic precursor. One common method includes the cyclization of N-benzyl-1,5-diaminopentane under acidic conditions to form the desired bicyclic structure . The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process and minimize the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzyl-3,7-diazabicyclo[3.3.1]nonane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride, and a suitable electrophile.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-3,7-diazabicyclo[3.3.1]nonane dihydrochloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways, particularly in the central nervous system.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane dihydrochloride involves its interaction with specific molecular targets, such as AMPA receptors in the central nervous system. As a positive allosteric modulator, it enhances the activity of these receptors by binding to a site distinct from the agonist binding site. This binding increases the receptor’s response to its natural ligand, glutamate, thereby enhancing synaptic transmission and cognitive functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7-Diazabicyclo[3.3.1]nonane: A structurally similar compound without the benzyl group.
3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonane: A derivative with a methyl group in addition to the benzyl group.
Uniqueness
3-Benzyl-3,7-diazabicyclo[3.3.1]nonane dihydrochloride is unique due to its specific structure, which includes both a benzyl group and two nitrogen atoms in a bicyclic arrangement. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C14H22Cl2N2 |
|---|---|
Molekulargewicht |
289.2 g/mol |
IUPAC-Name |
3-benzyl-3,7-diazabicyclo[3.3.1]nonane;dihydrochloride |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-4-12(5-3-1)9-16-10-13-6-14(11-16)8-15-7-13;;/h1-5,13-15H,6-11H2;2*1H |
InChI-Schlüssel |
LXBMBDCFFBMYBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CNCC1CN(C2)CC3=CC=CC=C3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


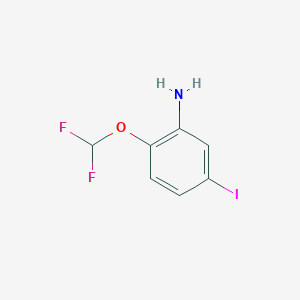
![1-[2-(thiophen-3-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15243586.png)
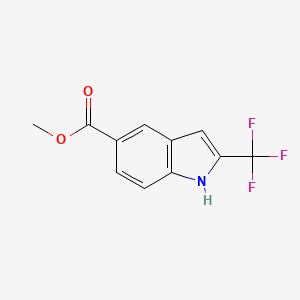
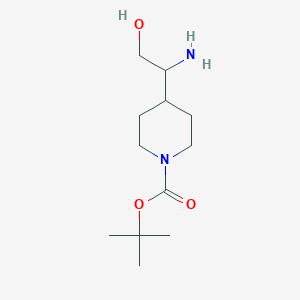
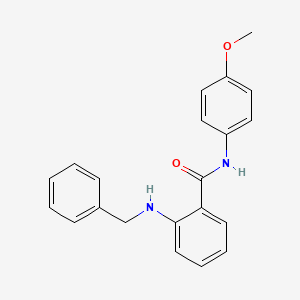
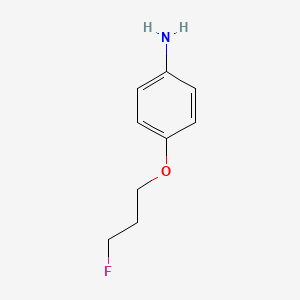
![2-([1,1'-Biphenyl]-4-yloxy)-5-nitrobenzaldehyde](/img/structure/B15243634.png)
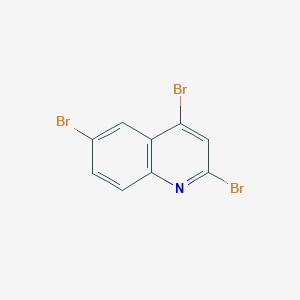
![tert-Butyl 2-amino-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B15243647.png)


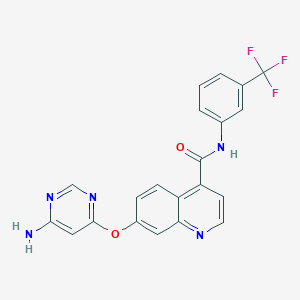
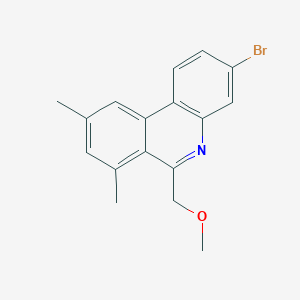
![6-benzyl-4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B15243665.png)
